
ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate
Overview
Description
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group and a propanoate chain attached to a pyrazole ring substituted with three methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .
Mechanism of Action
Target of Action
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are typically the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to inhibition of the target organisms.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of leishmania and plasmodium species, disrupting key biochemical pathways necessary for their survival and proliferation .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of diseases caused by these organisms, such as leishmaniasis and malaria .
Preparation Methods
The synthesis of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One common method includes the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh reagents . The reaction conditions are generally simple, involving the mixing of reactants in a suitable solvent, followed by heating to promote cyclization and formation of the pyrazole ring.
Chemical Reactions Analysis
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives, such as:
1,3,5-trimethylpyrazole: Similar in structure but lacks the ethyl ester and propanoate groups.
3,5-dimethyl-1-phenylpyrazole: Contains a phenyl group instead of the ethyl ester and propanoate groups.
1,3-dimethyl-5-phenylpyrazole: Another derivative with a phenyl group and different methyl substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester and propanoate groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Overview of the Compound
This compound is characterized by an ethyl ester group and a propanoate chain attached to a pyrazole ring with three methyl substitutions. Pyrazoles are known for their versatility in medicinal chemistry due to their unique structural properties. The compound's IUPAC name is ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate with the chemical formula and CAS number 957043-25-3.
Target and Mode of Action
Research indicates that this compound exhibits significant antileishmanial and antimalarial activities. It likely interferes with the life cycles of Leishmania and Plasmodium species by disrupting essential biochemical pathways necessary for their survival. A molecular simulation study suggested that similar compounds fit well into the lmptr1 pocket (active site), characterized by lower binding free energy, indicating potential efficacy against these pathogens.
Biochemical Pathways
The compound's action results in the inhibition of growth and proliferation of targeted parasitic species. This inhibition is crucial for developing treatments against diseases caused by these pathogens, such as malaria and leishmaniasis.
Antimicrobial Properties
This compound has demonstrated antimicrobial properties in various studies. Pyrazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal effects .
Anticancer Potential
Recent research has highlighted the potential anticancer properties of pyrazole derivatives. This compound could serve as a lead compound for developing new anticancer agents due to its structural characteristics that allow it to interact with multiple biological targets .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound possesses unique properties compared to other pyrazole derivatives. The following table summarizes key differences:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
This compound | Ethyl ester and propanoate groups | Antimalarial and antileishmanial |
1,3-dimethylpyrazole | Lacks ester groups | Limited biological activity |
3,5-dimethyl-1-phenylpyrazole | Contains a phenyl group instead of ester groups | Anticancer properties |
Case Study 1: Antimalarial Activity
A study conducted on various pyrazole derivatives found that this compound exhibited potent activity against Plasmodium falciparum, showing IC50 values comparable to established antimalarial drugs. The compound's ability to inhibit parasite growth was attributed to its interaction with specific enzymes critical for the parasite's metabolism .
Case Study 2: Antileishmanial Efficacy
In another study focusing on leishmaniasis treatment, this compound was effective against Leishmania donovani. The research demonstrated that the compound significantly reduced parasite load in infected macrophages compared to controls .
Properties
IUPAC Name |
ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZUSJYSGYITDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N(N=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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